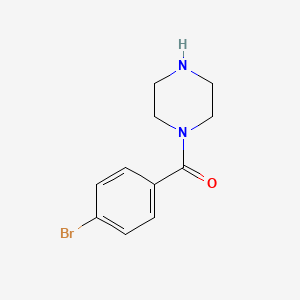

(4-Bromophenyl)(piperazin-1-yl)methanone

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on the synthesis, properties, and applications of organic compounds that contain a ring structure with at least one atom that is not carbon. openaccessjournals.comresearchgate.net These non-carbon atoms, known as heteroatoms, are most commonly nitrogen, oxygen, or sulfur. openaccessjournals.com Heterocyclic compounds are ubiquitous in nature and are fundamental to the chemistry of life; they form the core structures of many natural products, vitamins, and biomolecules. researchgate.net

The presence of heteroatoms imparts distinct physicochemical properties to these molecules compared to their all-carbon counterparts. This diversity in structure and properties makes heterocyclic compounds a cornerstone of medicinal chemistry, with over 90% of commercially available drugs containing a heterocyclic motif. tandfonline.com Their applications are vast, extending to agrochemicals, dyestuffs, and materials science. openaccessjournals.com

(4-Bromophenyl)(piperazin-1-yl)methanone is classified as a nitrogen-containing heterocyclic compound. Its defining feature is the piperazine (B1678402) ring, a six-membered ring containing two nitrogen atoms at opposite positions. This places it within the broad and significant class of aza-heterocycles, which are extensively studied for their biological and chemical relevance.

Significance of Piperazine-Containing Scaffolds in Synthetic Chemistry

The piperazine ring is one of the most prevalent heterocyclic motifs found in pharmaceuticals and biologically active compounds. mdpi.commdpi.com It is often referred to as a "privileged scaffold" in drug design, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. nih.gov The widespread use of the piperazine core is attributed to its unique structural and physicochemical properties.

The two nitrogen atoms in the piperazine ring can be easily functionalized, making it a versatile building block, or synthon, for constructing a diverse library of molecules. mdpi.comresearchgate.net Its incorporation into a molecule often enhances desirable pharmacokinetic properties. mdpi.comnih.gov These properties include:

Improved Solubility and Bioavailability: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which generally increases water solubility and can lead to better oral bioavailability. nih.gov

Target Affinity and Specificity: The rigid, chair-like conformation of the piperazine ring provides a well-defined three-dimensional structure that can orient substituents in specific spatial arrangements, leading to improved binding affinity and specificity for biological targets. nih.gov

Modulation of Physicochemical Properties: The piperazine moiety serves as a valuable tool for medicinal chemists to fine-tune properties such as lipophilicity and basicity, which are critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Derivatives of piperazine have demonstrated an extensive range of pharmacological activities, making them indispensable in the development of new therapeutic agents. researchgate.netspacefrontiers.org

| Pharmacological Activities of Piperazine Derivatives |

| Anticancer |

| Antiviral |

| Antifungal |

| Antibacterial |

| Antidepressant |

| Antipsychotic |

| Antihistamine |

| Anti-inflammatory |

| Antimalarial |

| Antidiabetic |

| This table summarizes the broad spectrum of biological activities reported for compounds containing the piperazine scaffold. mdpi.comresearchgate.net |

Overview of Research Areas for this compound

This compound serves primarily as a key intermediate in the synthesis of a variety of target molecules. The bromine atom on the phenyl ring provides a reactive site for cross-coupling reactions, while the secondary amine of the piperazine ring is readily available for further functionalization.

Key Research Applications:

Synthesis of Pharmacological Agents: The compound is a precursor for more complex molecules with potential therapeutic value. For instance, it is used in the synthesis of novel 1,2,4-triazole (B32235) derivatives. In one study, it was reacted with a triazole-thione and formaldehyde in a Mannich reaction to produce a new compound, 2-{[4-(4-Bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which was investigated for its biological activities. mdpi.com

Development of Enzyme Inhibitors: Derivatives of this compound have been explored as potential enzyme inhibitors. A structurally related compound, (4-(4-Hydroxyphenyl)piperazin-1-yl)(4-bromophenyl)methanone, was synthesized and evaluated for its ability to inhibit tyrosinase, an enzyme involved in melanin biosynthesis. nih.gov Such inhibitors have potential applications in treating skin hyperpigmentation disorders. nih.gov

Neuroprotective Agents: The core structure is relevant in the search for treatments for neurodegenerative diseases. While not the exact compound, the related (4-ethyl-piperaz-1-yl)-phenylmethanone scaffold has been identified as a lead structure for developing agents with neuroprotective properties against beta-amyloid-induced toxicity, a hallmark of Alzheimer's disease. nih.gov

Materials Science and Crystallography: Derivatives of this compound are synthesized for structural studies. The analysis of their crystal structures, such as that of (E)-1-{4-[Bis(4-bromophenyl)methyl]piperazin-1-yl}-3-(4-bromophenyl)prop-2-en-1-one, helps researchers understand how molecules pack in a solid state and engage in intermolecular interactions. nih.gov

The table below provides details on this compound and a related derivative, highlighting its role as a synthetic building block.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Research Application |

| This compound | 59939-72-9 | C₁₁H₁₃BrN₂O | 269.14 | Synthetic intermediate. aksci.com |

| (4-(4-Hydroxyphenyl)piperazin-1-yl)(4-bromophenyl)methanone | 1024254-02-1 | C₁₇H₁₇BrN₂O₂ | 377.24 | Investigated as a tyrosinase inhibitor. nih.gov |

| 2-{[4-(4-Bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Not Available | C₂₆H₂₄BrClN₄OS | 588.0 | Synthesized as a novel Mannich base for biological screening. mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O/c12-10-3-1-9(2-4-10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJZWLGUPJDGIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460985 | |

| Record name | (4-Bromophenyl)(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59939-72-9 | |

| Record name | (4-Bromophenyl)(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromobenzoyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Methodologies for 4 Bromophenyl Piperazin 1 Yl Methanone

Established Synthetic Routes

The formation of the amide bond between the 4-bromobenzoyl moiety and the piperazine (B1678402) ring is the cornerstone of the synthesis of (4-Bromophenyl)(piperazin-1-yl)methanone. This can be accomplished through several reliable methods.

Amide Bond Formation Strategies

The most direct and widely employed strategy for the synthesis of this compound is the acylation of piperazine with a derivative of 4-bromobenzoic acid. This nucleophilic acyl substitution reaction is a robust and well-understood transformation in organic chemistry. Typically, the reaction involves the attack of the secondary amine of the piperazine ring on the electrophilic carbonyl carbon of the 4-bromobenzoyl group. To facilitate this reaction, the carboxylic acid is often activated to enhance its electrophilicity.

Utilization of Activated Carboxylic Acid Derivatives

A common and efficient method for the synthesis of this compound involves the use of an activated carboxylic acid derivative, most notably 4-bromobenzoyl chloride. The high reactivity of the acyl chloride makes it an excellent electrophile for the nucleophilic piperazine.

The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid generated during the reaction. The choice of solvent is also crucial, with aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) being commonly used to avoid unwanted side reactions.

A general reaction scheme is as follows:

| Reactant 1 | Reactant 2 | Reagents | Product |

|---|---|---|---|

| 4-Bromobenzoyl chloride | Piperazine | Triethylamine, Dichloromethane | This compound |

This method offers the advantage of high yields and relatively straightforward purification of the final product.

Coupling Reagent Applications (e.g., HATU-mediated synthesis)

In cases where the direct use of acyl chlorides is not desirable, for instance, with sensitive substrates, coupling reagents are employed to facilitate the amide bond formation directly from 4-bromobenzoic acid and piperazine. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is then readily attacked by the amine.

One of the most effective and widely used coupling reagents is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU, in combination with a non-nucleophilic base like DIPEA, efficiently promotes the formation of the amide bond. The reaction proceeds through the formation of an activated O-acyl(tetramethyl)isouronium salt, which is then converted to a highly reactive OAt-active ester. This ester is subsequently displaced by piperazine to yield the desired product. wikipedia.org

The use of HATU is particularly advantageous due to its high coupling efficiency, fast reaction rates, and the mild reaction conditions required. wikipedia.org A typical solvent for HATU-mediated couplings is a polar aprotic solvent such as N,N-dimethylformamide (DMF).

Precursor Chemistry and Starting Materials

The primary precursors for the synthesis of this compound are 4-bromobenzoic acid and piperazine.

4-Bromobenzoic acid is a commercially available white solid. It is a carboxylic acid with a bromine substituent at the para position of the benzene (B151609) ring. Its chemical properties are characteristic of both a carboxylic acid and an aryl bromide.

| Compound | Structure | Key Properties |

|---|---|---|

| 4-Bromobenzoic acid | Br-C₆H₄-COOH | White solid, Carboxylic acid functionality, Aryl bromide functionality |

Piperazine is a cyclic secondary diamine that is also readily available. It is a hygroscopic, colorless, crystalline solid with a saline taste. The presence of two secondary amine groups makes it a versatile building block in organic synthesis. For the synthesis of this compound, one of the amine groups is acylated while the other often remains available for further functionalization if desired.

| Compound | Structure | Key Properties |

|---|---|---|

| Piperazine | C₄H₁₀N₂ | Colorless solid, Cyclic secondary diamine, Hygroscopic |

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors can be adjusted to achieve the desired outcome.

Stoichiometry of Reactants: The molar ratio of the reactants plays a significant role. In the acylation of piperazine, using a slight excess of the acylating agent can drive the reaction to completion. However, in cases where mono-acylation is desired, controlling the stoichiometry is critical to prevent the formation of the di-acylated byproduct.

Choice of Base and Solvent: The selection of an appropriate base and solvent system is vital. For acyl chloride reactions, a non-nucleophilic organic base like triethylamine or DIPEA is preferred to scavenge the generated acid without competing with the piperazine nucleophile. Aprotic solvents such as DCM, THF, or DMF are generally used to prevent hydrolysis of the acyl chloride and to ensure good solubility of the reactants.

Temperature and Reaction Time: The reaction temperature can influence the rate of the reaction and the formation of byproducts. While many acylation reactions proceed efficiently at room temperature, gentle heating may be required in some cases to increase the reaction rate. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time and to avoid the degradation of the product.

Purification Techniques: The purity of the final compound is highly dependent on the purification method. Common techniques include extraction, crystallization, and column chromatography. The choice of the purification method will depend on the physical properties of the product and the nature of any impurities.

Alternative and Novel Synthetic Approaches

While traditional methods are reliable, research into alternative and more efficient synthetic approaches is ongoing.

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool to accelerate organic reactions. Microwave-assisted synthesis can significantly reduce reaction times, often from hours to minutes, and can lead to improved yields and purities. nih.gov This technique has been successfully applied to the synthesis of various piperazine derivatives and represents a promising alternative for the rapid preparation of this compound.

One-Pot Syntheses: One-pot procedures, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and reduced waste generation. The development of a one-pot synthesis for this compound, potentially starting from more fundamental precursors, would be a valuable advancement in its production.

Flow Chemistry: Continuous flow chemistry offers several benefits over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automated synthesis. The synthesis of this compound in a flow reactor could allow for precise control over reaction parameters, leading to higher yields and purity, and facilitating scale-up.

Advanced Structural Characterization Techniques for 4 Bromophenyl Piperazin 1 Yl Methanone and Its Derivatives

Spectroscopic Analysis Methodologies

Spectroscopic techniques are foundational for determining the molecular structure of (4-Bromophenyl)(piperazin-1-yl)methanone. Each method provides unique insights into the compound's architecture, from the identification of functional groups to the precise mapping of atomic connectivity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the primary functional groups within a molecule. For this compound, the IR spectrum is expected to display several characteristic absorption bands that confirm the presence of its key structural components.

The most prominent peak would be the carbonyl (C=O) stretch of the tertiary amide, typically appearing in the range of 1630-1680 cm⁻¹. The presence of the piperazine (B1678402) ring and its linkage to the carbonyl group is confirmed by C-N stretching vibrations. Aromatic C-H stretching is observed above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine ring appears just below 3000 cm⁻¹. mdpi.com The disubstituted benzene (B151609) ring gives rise to characteristic C=C stretching peaks in the 1400-1600 cm⁻¹ region and out-of-plane bending vibrations that can confirm the 1,4-substitution pattern. Finally, a stretching vibration corresponding to the C-Br bond is expected at lower wavenumbers.

For a closely related compound, 1-(4-chlorophenyl)cyclopropylmethanone, a strong C=O absorption was observed at 1646 cm⁻¹, and an N-H stretch was seen at 2970 cm⁻¹, which would be present in the parent piperazine before acylation. mdpi.com

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C=O (Amide) | Stretch | 1630 - 1680 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2800 - 3000 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| C-N | Stretch | 1100 - 1300 |

| C-Br | Stretch | 500 - 650 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons.

For this compound, the aromatic region of the ¹H NMR spectrum is expected to show two distinct signals for the 4-bromophenyl group. Due to the symmetry of the 1,4-disubstituted ring, these signals will appear as two doublets, integrating to two protons each. Based on data from a similar compound, (4-Bromophenyl)(morpholino)methanone, the protons ortho to the carbonyl group are expected around δ 7.57 ppm, while the protons ortho to the bromine atom would be found slightly upfield, around δ 7.31 ppm. rsc.org

The piperazine ring protons would exhibit more complex signals. The four protons on the carbons adjacent to the carbonyl nitrogen (N-1) are deshielded and would likely appear as a broad multiplet. The four protons on the carbons adjacent to the secondary amine (N-4) would appear at a more upfield position. In a derivative, the piperazine protons were observed as multiplets at 2.96 and 3.16 ppm. mdpi.com The exact chemical shifts can be influenced by the solvent and the dynamic chair-to-chair interconversion of the piperazine ring. The proton on the secondary amine (N-H) would appear as a broad singlet that can exchange with D₂O.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to C=O) | ~ 7.5 - 7.6 | Doublet | 2H |

| Aromatic (ortho to Br) | ~ 7.3 - 7.4 | Doublet | 2H |

| Piperazine (-CH₂-N-CO) | ~ 3.5 - 3.8 | Multiplet | 4H |

| Piperazine (-CH₂-NH) | ~ 2.9 - 3.2 | Multiplet | 4H |

| Amine (N-H) | Variable | Broad Singlet | 1H |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (C₁₁H₁₃BrN₂O), the exact molecular weight is 268.0266 g/mol for the ⁷⁹Br isotope and 270.0245 g/mol for the ⁸¹Br isotope. High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. mdpi.com

The fragmentation of piperazine analogues under mass spectrometry conditions is well-studied. xml-journal.net Cleavage of the C-N bonds within the piperazine ring and the amide bond are common fragmentation pathways. xml-journal.netresearchgate.net Key expected fragments for this compound would include the 4-bromobenzoyl cation (m/z 183/185) and fragments arising from the piperazine ring itself (e.g., m/z 85). The isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature for all bromine-containing fragments. raco.cat

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (⁷⁹Br / ⁸¹Br) | Possible Fragment Structure |

| 268 / 270 | [M]⁺˙ (Molecular Ion) |

| 183 / 185 | [Br-C₆H₄-CO]⁺ |

| 155 / 157 | [Br-C₆H₄]⁺ |

| 85 | [C₄H₉N₂]⁺ |

| 56 | [C₃H₆N]⁺ |

Elemental Analysis (e.g., CHN Analysis)

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a pure sample. This data is used to confirm the empirical formula of the compound, which can then be compared with the molecular formula derived from mass spectrometry. For a pure sample of this compound (C₁₁H₁₃BrN₂O), the calculated elemental composition must match the experimentally determined values within a narrow margin of error (typically ±0.4%). This technique serves as a crucial checkpoint for purity and identity. mdpi.com

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 132.11 | 49.09 |

| Hydrogen | H | 1.01 | 13.13 | 4.88 |

| Bromine | Br | 79.90 | 79.90 | 29.68 |

| Nitrogen | N | 14.01 | 28.02 | 10.41 |

| Oxygen | O | 16.00 | 16.00 | 5.94 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique yields a definitive molecular structure, providing accurate bond lengths, bond angles, and torsional angles.

While the specific crystal structure for this compound is not publicly available, analysis of its derivatives consistently shows that the piperazine ring adopts a stable chair conformation. nih.gov This conformation minimizes steric strain. The crystallographic analysis would also reveal the planarity of the 4-bromophenyl group and the orientation of the carbonyl group relative to both the aromatic and piperazine rings. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the piperazine N-H group, which dictate the crystal packing. nih.gov Data from a derivative, C₂₂H₂₃BrN₂O₃, shows a monoclinic crystal system, which is common for such molecules. researchgate.net

Table 5: Example Crystallographic Data from a Piperazine Derivative

| Parameter | Example Value from a Derivative nih.gov |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.5520 (17) |

| b (Å) | 10.355 (2) |

| c (Å) | 16.361 (3) |

| α (°) | 92.85 (3) |

| β (°) | 100.52 (3) |

| γ (°) | 95.25 (3) |

| Volume (ų) | 1415.3 (5) |

| Z (molecules/unit cell) | 2 |

Chromatographic Purity Assessment Techniques

Assessing the purity of a synthesized compound is critical. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are routinely used for this purpose.

TLC is often employed for rapid reaction monitoring and preliminary purity checks. For a derivative of (4-Bromophenyl)piperazine, a mobile phase of chloroform (B151607) and ethanol (B145695) was used with silica (B1680970) gel plates. mdpi.com

For quantitative purity analysis, Reverse-Phase HPLC (RP-HPLC) is the method of choice. A C18 column is commonly used as the stationary phase, with a mobile phase typically consisting of a mixture of an aqueous buffer (like a phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govunodc.org The compound is detected using a UV detector, as the bromophenyl group is a strong chromophore. The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all detected peaks. A validated HPLC method can also be used to determine the limits of detection (LOD) and quantification (LOQ) for the compound and any potential impurities. jocpr.com

Chemical Transformations and Derivatization Strategies of 4 Bromophenyl Piperazin 1 Yl Methanone

Functionalization of the Piperazine (B1678402) Nitrogen Atom

The secondary amine of the piperazine ring is a nucleophilic center, readily participating in various bond-forming reactions. This allows for the introduction of a wide range of substituents, significantly altering the molecule's steric and electronic properties.

N-acylation is a fundamental method for derivatizing the piperazine nitrogen, leading to the formation of a stable amide bond. This reaction is typically achieved by treating (4-Bromophenyl)(piperazin-1-yl)methanone with an activated carboxylic acid derivative, such as an acyl chloride, acid anhydride, or an active ester. researchgate.net Coupling reagents like carbodiimides can also be used to facilitate the reaction directly with a carboxylic acid. researchgate.net

The reaction conditions are generally mild, often proceeding at room temperature in the presence of a base (e.g., triethylamine (B128534), pyridine) to neutralize the acid byproduct. The choice of solvent can vary, with dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) being commonly used. researchgate.net For instance, the reaction of 1-(bis(4-bromophenyl)methyl) piperazine with (E)-3-(4-bromophenyl)acrylic acid in the presence of triethylamine demonstrates a typical acylation process on a piperazine scaffold. nih.gov These reactions are crucial for synthesizing a wide range of biologically active molecules. rsc.org

Table 1: Examples of Acylation Reactions on Piperazine Scaffolds

| Acylating Agent | Base | Solvent | Product Type |

|---|---|---|---|

| Acyl Chloride | Triethylamine | Dichloromethane | N-Acyl Piperazine |

| Carboxylic Anhydride | Pyridine | Tetrahydrofuran | N-Acyl Piperazine |

| Carboxylic Acid / EDCI | DMAP | Dichloromethane | N-Acyl Piperazine |

Data synthesized from principles discussed in cited literature. researchgate.netnih.gov

N-alkylation introduces an alkyl group onto the piperazine nitrogen, a common strategy in drug development to modulate pharmacokinetic properties. mdpi.combeilstein-journals.org The reaction is typically an SN2 substitution involving an alkyl halide (e.g., alkyl chloride, bromide, or iodide). mdpi.com The reactivity of the halide follows the order I > Br > Cl. To enhance the yield, especially with less reactive chlorides, catalytic amounts of sodium or potassium iodide can be added to promote an in situ halogen exchange (Finkelstein reaction). mdpi.com

A significant challenge in the alkylation of piperazine is preventing dialkylation, as the mono-alkylated product is also nucleophilic. google.com Strategies to favor mono-alkylation include using a large excess of the piperazine starting material or protecting one nitrogen atom, alkylating the other, and then deprotecting it. researchgate.net The reaction is generally carried out in the presence of a base, such as potassium carbonate, to scavenge the generated hydrohalic acid. researchgate.net

Table 2: Conditions for N-Alkylation of Piperazine Derivatives

| Alkylating Agent | Base | Solvent | Additive (Optional) | Product Type |

|---|---|---|---|---|

| Alkyl Bromide | K₂CO₃ | Acetonitrile (B52724) | None | N-Alkyl Piperazine |

| Alkyl Chloride | K₂CO₃ | DMF | NaI or KI | N-Alkyl Piperazine |

Data synthesized from principles discussed in cited literature. mdpi.comresearchgate.net

The reaction of the piperazine nitrogen with a sulfonyl chloride results in the formation of a stable sulfonamide linkage. This functional group is a key component in many therapeutic agents. The synthesis is straightforward, typically involving the reaction of the piperazine derivative with an appropriate sulfonyl chloride (e.g., methanesulfonyl chloride, benzenesulfonyl chloride) in an inert solvent like dichloromethane. mdpi.com

A tertiary amine base, such as triethylamine, is added to the reaction mixture to neutralize the hydrochloric acid that is formed as a byproduct. mdpi.com The resulting sulfonamides are generally stable compounds and this reaction provides a reliable method for introducing sulfonyl moieties onto the piperazine core. mdpi.com

Table 3: Sulfonylation of Piperazine Derivatives

| Sulfonylating Agent | Base | Solvent | Product Type |

|---|---|---|---|

| Methanesulfonyl Chloride | Triethylamine | Dichloromethane | N-Methanesulfonyl Piperazine |

| Phenylsulfonyl Chloride | Triethylamine | Dichloromethane | N-Phenylsulfonyl Piperazine |

Data synthesized from examples in cited literature. mdpi.com

Transformations Involving the Bromophenyl Moiety

The aryl bromide portion of this compound is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions. It also allows for halogen exchange to modulate reactivity.

The bromine atom on the phenyl ring can be exchanged for another halogen, most commonly iodine, through a copper-catalyzed Finkelstein-type reaction. researchgate.net This transformation is synthetically useful because aryl iodides are generally more reactive than aryl bromides in subsequent cross-coupling reactions, such as the Sonogashira coupling. wikipedia.org

The reaction is typically carried out using a copper(I) iodide (CuI) catalyst in the presence of sodium iodide (NaI) and a ligand, such as trans-N,N'-dimethylcyclohexane-1,2-diamine. researchgate.net The reaction is performed in a solvent like 1,4-dioxane (B91453) under an inert atmosphere. This halogen exchange provides a strategic advantage by enabling reactions that might be sluggish with the parent aryl bromide.

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the bromophenyl group. The aryl bromide serves as an electrophilic partner in these transformations.

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, enabling the synthesis of biaryl structures or the introduction of alkyl or vinyl groups. Phosphine-free palladium complexes have been shown to be effective catalysts for this transformation. organic-chemistry.org

Heck Reaction: The Heck (or Mizoroki-Heck) reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgmdpi.com The reaction requires a palladium catalyst (e.g., palladium(II) acetate), often with a phosphine (B1218219) ligand, and a base (e.g., triethylamine). wikipedia.org This reaction is highly valued for its ability to form C(sp²)-C(sp²) bonds with good stereoselectivity. organic-chemistry.orgmdpi.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The classic Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. libretexts.org Copper-free versions have also been developed to avoid issues with homocoupling of the alkyne. nih.govnih.gov This reaction is fundamental for the synthesis of arylalkynes, which are important intermediates in the preparation of complex molecules and materials. libretexts.orgnih.gov

Table 4: Overview of Cross-Coupling Reactions for the Bromophenyl Moiety

| Reaction Name | Coupling Partner | Catalyst System | Base | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid | Pd(OAc)₂ / Ligand | K₂CO₃, Cs₂CO₃ | Biaryl Derivative |

| Heck Reaction | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂ / PPh₃ | Et₃N | Substituted Alkene |

Data synthesized from principles discussed in cited literature. wikipedia.orgorganic-chemistry.orgwikipedia.orglibretexts.org

Modifications at the Methanone (B1245722) Carbonyl Group

The methanone carbonyl group in this compound is a prime target for chemical modification, offering a gateway to a variety of derivatives with altered electronic and steric properties. Key transformations include reduction to an alcohol, conversion to a thiocarbonyl, and olefination reactions.

Reduction to Alcohol: The carbonyl group can be reduced to a secondary alcohol, yielding (4-Bromophenyl)(piperazin-1-yl)methanol. This transformation is typically achieved using hydride reagents. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, milder reagents such as sodium borohydride (B1222165) (NaBH₄) can also be employed, often requiring specific conditions to reduce the relatively unreactive amide-like carbonyl. The resulting benzylic alcohol can serve as a precursor for further functionalization, such as etherification or esterification.

Conversion to Thiocarbonyl: The oxygen of the carbonyl group can be replaced with sulfur to form the corresponding thiocarbonyl derivative, (4-Bromophenyl)(piperazin-1-yl)methanethione. This thionation is most commonly accomplished using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). This conversion significantly alters the electronic properties of the group, impacting its hydrogen bonding capacity and coordination chemistry.

Olefination Reactions: The Wittig reaction provides a method to convert the carbonyl group into a carbon-carbon double bond. This reaction involves the treatment of this compound with a phosphorus ylide (Wittig reagent). The nature of the ylide determines the structure of the resulting alkene. For example, reaction with methylenetriphenylphosphorane (B3051586) would yield 1-((4-bromophenyl)ethenyl)piperazine. This strategy allows for the introduction of a wide variety of substituted vinyl groups, expanding the structural diversity of the derivatives. The stereochemical outcome of the Wittig reaction, leading to either the (E)- or (Z)-isomer of the alkene, is dependent on the nature of the ylide and the reaction conditions.

Synthesis of Analogues with Structural Variations

The this compound scaffold can be extensively modified at both the piperazine and the 4-bromophenyl rings to generate a diverse library of analogues. These modifications are critical for exploring structure-activity relationships (SAR) in drug discovery programs.

Modifications at the Piperazine Ring: The unsubstituted nitrogen of the piperazine ring is a common site for derivatization. N-alkylation, N-arylation, and N-acylation reactions can be readily performed. For instance, reaction with various alkyl halides, aryl halides (under palladium-catalyzed cross-coupling conditions), or acyl chlorides introduces a wide range of substituents. A notable example is the synthesis of 1-(4-bromobenzoyl)-4-phenylpiperazine. nih.gov Furthermore, the piperazine nitrogen can participate in Mannich reactions, as demonstrated by the synthesis of 2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, where 1-(4-bromophenyl)piperazine (B1272185) is used as a building block. mdpi.com

Modifications of the 4-Bromophenyl Ring: The bromine atom on the phenyl ring is a versatile handle for a variety of cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions allow for the introduction of a wide array of substituents, including alkyl, aryl, alkynyl, and amino groups. These transformations enable fine-tuning of the electronic and lipophilic properties of the molecule. For example, a Suzuki coupling with an appropriate boronic acid could replace the bromine atom with an alkyl or aryl group.

The following table summarizes some of the synthesized analogues of this compound and related derivatives, highlighting the structural variations.

| Compound Name | Modification Site | Synthetic Strategy | Reference |

| 1-(4-Bromobenzoyl)-4-phenylpiperazine | Piperazine N-4 | Amide coupling of 4-bromobenzoic acid and 1-phenylpiperazine | nih.gov |

| (4-(4-Hydroxyphenyl)piperazin-1-yl)(4-bromophenyl)methanone | Piperazine N-4 | Amide coupling of 4-bromobenzoyl chloride and 4-(piperazin-1-yl)phenol | nih.gov |

| 2-{[4-(4-Bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Piperazine N-4 | Mannich reaction of 1-(4-bromophenyl)piperazine, formaldehyde, and a 1,2,4-triazole (B32235) derivative | mdpi.com |

| 4-[(Z)-(4-Bromophenyl)(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide | Methanone Carbonyl | Oximation of a precursor ketone | nih.gov |

Stereochemical Considerations in Derivatives

The introduction of stereocenters into the this compound scaffold is a critical aspect of generating novel chemical entities with potentially improved pharmacological profiles. Stereoisomers of a drug can exhibit significantly different biological activities, and thus, the control of stereochemistry during synthesis is of paramount importance.

Use of Chiral Building Blocks: One straightforward approach to introduce chirality is to utilize enantiomerically pure piperazine derivatives in the initial synthesis. For instance, if a substituted piperazine with a stereocenter at the 2- or 3-position is used, the resulting this compound derivative will be chiral. The synthesis of such chiral piperazines often starts from chiral pool materials like amino acids. nih.gov

Asymmetric Synthesis: Asymmetric transformations can be employed to create stereocenters in a controlled manner. For example, the asymmetric reduction of the methanone carbonyl group to a chiral alcohol can be achieved using chiral reducing agents or catalysts. This would result in the formation of either the (R)- or (S)-enantiomer of (4-Bromophenyl)(piperazin-1-yl)methanol. The choice of the chiral catalyst or reagent is crucial for achieving high enantioselectivity.

Diastereoselectivity in Derivatives: When a new stereocenter is created in a molecule that already contains one or more stereocenters, the formation of diastereomers is possible. For example, if a chiral derivative of this compound undergoes a reaction that generates a new stereocenter, the two resulting diastereomers may be formed in unequal amounts. The inherent stereochemistry of the starting material can influence the stereochemical outcome of the reaction, a phenomenon known as diastereoselection. The separation of these diastereomers can often be achieved by standard chromatographic techniques.

The development of synthetic routes that allow for the selective synthesis of a single stereoisomer is a key goal in medicinal chemistry. This often involves the use of chiral auxiliaries, asymmetric catalysis, or enzymatic resolutions. While specific examples of stereoselective synthesis starting directly from this compound are not extensively reported in the readily available literature, the general principles of asymmetric synthesis are applicable to its derivatization. The need for enantiomerically pure drugs has driven the development of numerous methods for the asymmetric synthesis of N-heterocycles, including piperazines. rsc.org

Computational and Theoretical Investigations of 4 Bromophenyl Piperazin 1 Yl Methanone

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure and reactivity of organic molecules. nih.govnih.gov These studies provide quantitative measures of electron distribution and the energies of molecular orbitals, which are fundamental to understanding a molecule's stability and chemical behavior.

Detailed DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-31G(d,p), can be employed to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnanobioletters.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower chemical reactivity. nanobioletters.com

Furthermore, Molecular Electrostatic Potential (MEP) analysis is performed to identify the regions of a molecule that are rich or deficient in electrons. nih.gov The MEP map visualizes the electrostatic potential on the electron density surface, where negative potential (typically colored red) indicates electron-rich areas susceptible to electrophilic attack, and positive potential (blue) signifies electron-poor regions prone to nucleophilic attack. For (4-Bromophenyl)(piperazin-1-yl)methanone, the oxygen atom of the carbonyl group is expected to be the most electron-rich site, while the hydrogen on the secondary amine of the piperazine (B1678402) ring would be an electron-deficient site.

Table 1: Predicted Electronic Properties and Reactivity Descriptors

| Parameter | Description | Predicted Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 5.3 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.65 eV |

| Electronic Chemical Potential (μ) | Tendency of electrons to escape | -3.85 eV |

| Electrophilicity Index (ω) | Global electrophilic nature of the molecule | 2.79 eV |

Molecular Modeling for Conformational Analysis and Geometrical Optimization

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape. Conformational analysis of this compound is essential to identify its most stable spatial arrangement (conformer). This process typically begins with a molecular mechanics force field (MMFF) search to explore the potential energy surface and identify various low-energy conformers. lupinepublishers.com

Following the initial search, the most promising conformers are subjected to geometry optimization using more accurate quantum chemical methods, such as DFT. nanobioletters.comlupinepublishers.com This optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the structure to find the geometry with the lowest possible energy, representing the most stable state of the molecule.

For this compound, key structural features include the conformation of the piperazine ring and the rotational orientation of the 4-bromophenyl group relative to the carbonyl moiety. The piperazine ring typically adopts a stable chair conformation. nih.gov The optimization provides precise data on the molecule's geometric parameters.

Table 2: Optimized Geometrical Parameters for the Most Stable Conformer

| Parameter | Description | Predicted Value |

| C=O Bond Length | Carbonyl bond distance | 1.24 Å |

| C-N (Amide) Bond Length | Bond distance between carbonyl C and piperazine N | 1.37 Å |

| C-Br Bond Length | Carbon-Bromine bond distance | 1.91 Å |

| C-C-N-C Dihedral Angle | Torsion angle defining the orientation of the phenyl ring | 35.0° |

| Piperazine Conformation | 3D shape of the piperazine ring | Chair |

Prediction of Spectroscopic Parameters

Computational methods can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which are invaluable for structure verification. The prediction of ¹H and ¹³C NMR spectra is typically a multi-step process. github.io

First, a thorough conformational search and geometry optimization are performed as described above, often including an implicit solvent model (like the Polarization Continuum Model, PCM) to simulate experimental conditions. github.io Subsequently, NMR shielding tensors are calculated for the optimized geometry using a suitable DFT functional (e.g., WP04, B3LYP) and a larger basis set (e.g., 6-311++G(2d,p)). github.io The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.

These theoretical predictions can aid in the assignment of experimental spectra and provide confidence in the structural characterization of the synthesized compound.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (δ in ppm)

| Atom | Atom Type | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |

| C1 | Carbonyl (C=O) | 169.5 | H1-H4 (Aromatic) | 7.65 (d) |

| C2 | Aromatic C-Br | 126.8 | H5-H8 (Aromatic) | 7.40 (d) |

| C3 | Aromatic C-C=O | 135.2 | H9-H12 (Piperazine) | 3.70 (m) |

| C4-C7 | Aromatic CH | 129.0 - 132.0 | H13-H16 (Piperazine) | 2.90 (m) |

| C8-C11 | Piperazine CH₂ | 42.0 - 48.0 | H17 (Piperazine N-H) | 2.50 (s) |

Theoretical Elucidation of Reaction Mechanisms

Theoretical chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction energy profiles. For this compound, computational studies can elucidate the pathways of its synthesis or subsequent reactions.

A common synthesis route involves the acylation of piperazine with 4-bromobenzoyl chloride. A theoretical study of this reaction would involve mapping the potential energy surface to identify the structures of the reactants, intermediates, transition states, and products. lupinepublishers.com By calculating the energies of these species, a reaction energy profile can be constructed. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

These calculations can reveal intricate details of the reaction, such as whether it proceeds through a concerted or stepwise mechanism, and can help optimize reaction conditions by identifying the rate-limiting step.

Table 4: Hypothetical Reaction Energy Profile for Acylation of Piperazine

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Piperazine + 4-Bromobenzoyl chloride | 0.0 |

| Transition State 1 | Formation of tetrahedral intermediate | +12.5 |

| Intermediate | Tetrahedral addition complex | -5.0 |

| Transition State 2 | Elimination of HCl | +15.2 |

| Products | This compound + HCl | -20.0 |

Future Research Directions and Advanced Synthetic Strategies

Development of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of (4-Bromophenyl)(piperazin-1-yl)methanone is a critical future direction, aimed at minimizing environmental impact and improving process efficiency. Traditional amide bond formation often relies on stoichiometric activating agents and hazardous solvents, leading to significant waste. researchgate.net Future strategies will likely focus on several key areas:

Solvent Selection: A shift from conventional chlorinated solvents like dichloromethane (B109758) (DCM) and polar aprotic solvents such as dimethylformamide (DMF) towards more benign alternatives is paramount. researchgate.net Green solvents like cyclopentyl methyl ether (CPME), 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even water could be explored for the acylation of piperazine (B1678402). chimia.chresearchgate.net Deep eutectic solvents (DES), which are biodegradable and low-cost, also present a promising medium for acylation reactions. arxiv.org

Atom Economy and Waste Reduction: Catalytic methods that avoid the use of stoichiometric coupling reagents are central to greener amide synthesis. pnas.org Direct thermal or enzyme-catalyzed condensation of 4-bromobenzoic acid and piperazine, which generates only water as a byproduct, represents an ideal green pathway. researchgate.netresearchgate.net For the bromination step of the aromatic precursor, replacing molecular bromine with less hazardous and more atom-economical reagents like N-bromosuccinimide (NBS) or in situ generated hypobromite (B1234621) from bromide/bromate mixtures is a key consideration. chemcopilot.comarxiv.org

Biocatalysis: The use of enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), offers a highly selective and environmentally friendly route to amide bond formation. researchgate.netdntb.gov.ua These biocatalytic reactions can often be performed in greener solvents under mild conditions, eliminating the need for protecting groups and reducing waste. researchgate.netacs.org Future research could focus on developing immobilized enzymes for the synthesis of this compound to allow for easy catalyst recovery and reuse. pku.edu.cn

The following table compares traditional versus green approaches for the key synthetic steps involved in producing this compound.

| Synthetic Step | Traditional Method | Green Chemistry Alternative | Key Advantage |

| Amide Formation | Stoichiometric coupling reagents (e.g., EDC, HATU) in DMF or DCM. researchgate.net | Direct catalytic amidation (e.g., boronic acid catalysts) or biocatalysis (e.g., CALB lipase) in green solvents (e.g., CPME, water). researchgate.netpnas.org | Reduced waste (high atom economy), avoidance of toxic reagents, milder conditions. |

| Aromatic Bromination | Molecular bromine (Br₂) with a Lewis acid catalyst in chlorinated solvents. | N-Bromosuccinimide (NBS) or bromide/bromate reagents in safer solvents like THF. researchgate.netnih.gov | Improved safety (avoids handling Br₂), reduced hazardous waste. |

| Work-up/Purification | Solvent-intensive liquid-liquid extraction and column chromatography. | Use of recyclable catalysts, crystallization instead of chromatography, solvent recycling. | Reduced solvent consumption and waste generation. |

Exploration of Novel Catalytic and Stereoselective Pathways

Moving beyond traditional methods, the exploration of novel catalytic systems offers pathways to synthesize this compound with greater efficiency and control. While the parent compound is achiral, these advanced catalytic methods are crucial for the future stereoselective synthesis of more complex, substituted analogues.

Transition-Metal Catalysis: Modern cross-coupling reactions provide powerful tools for C-N bond formation. While the target amide bond is typically formed via acylation, related structures like N-aryl piperazines are often synthesized using palladium- or copper-catalyzed methods such as the Buchwald-Hartwig amination. arxiv.org Future research could explore novel transition-metal-catalyzed carbonylative couplings or direct C-H amidation to streamline the synthesis. acs.orgarxiv.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for forming C-N bonds under mild conditions. researchgate.net This strategy can activate substrates through single-electron transfer (SET) pathways, enabling unique transformations that are often difficult to achieve with traditional thermal methods. researchgate.net The development of photoredox-catalyzed methods for the direct coupling of carboxylic acids or their derivatives with piperazine could offer a highly efficient and green synthetic route. dntb.gov.ua

Organocatalysis: The use of small organic molecules as catalysts avoids the cost and potential toxicity associated with residual metals. Organocatalysts have been developed for a variety of transformations, including amide bond formation. nih.gov Research into organocatalytic activation of 4-bromobenzoic acid could lead to metal-free synthetic protocols for the target molecule.

Stereoselective Pathways for Analogue Synthesis: The piperazine scaffold is a common feature in many chiral drugs. Future research will undoubtedly focus on creating chiral derivatives of this compound by introducing substituents on the piperazine ring. Advanced stereoselective strategies to achieve this include:

Asymmetric Lithiation: Direct, enantioselective functionalization of the piperazine ring can be achieved through asymmetric lithiation using a chiral ligand like (-)-sparteine, followed by trapping with an electrophile. researchgate.net

Catalytic Asymmetric Synthesis: Methods such as intramolecular hydroamination of aminoalkenes or cyclization of chiral amino acid derivatives can produce enantiomerically pure substituted piperazines. chimia.chpku.edu.cn

Dynamic Kinetic Resolution: This approach can be used to convert a racemic mixture of a piperazine precursor into a single desired enantiomer.

The table below outlines various catalytic strategies and their potential application in the synthesis of the target compound and its chiral derivatives.

| Catalysis Type | Potential Application | Key Advantages |

| Transition-Metal Catalysis | Direct C-H amidation or carbonylative coupling to form the amide bond. | High efficiency, broad substrate scope, potential for novel bond formations. acs.org |

| Photoredox Catalysis | Visible-light mediated coupling of 4-bromobenzoic acid derivatives with piperazine. | Mild reaction conditions, high functional group tolerance, sustainable energy source. researchgate.net |

| Organocatalysis | Metal-free activation of the carboxylic acid for amidation. | Avoids metal contamination, often uses cheaper and more stable catalysts. nih.gov |

| Asymmetric Catalysis | Stereoselective synthesis of C-substituted piperazine analogues. | Access to enantiomerically pure compounds for pharmacological studies. researchgate.netpku.edu.cn |

Integration into Complex Supramolecular Architectures

The structural motifs within this compound—specifically the bromophenyl group, the piperazine ring, and the amide linkage—make it an excellent building block for constructing complex supramolecular architectures. These non-covalent assemblies are of great interest in materials science, crystal engineering, and drug delivery.

Halogen Bonding: The bromine atom on the phenyl ring can act as a potent halogen bond (XB) donor. nih.gov A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a nitrogen or oxygen atom. arxiv.org This interaction can be systematically used to assemble this compound into predictable co-crystals and extended networks with other molecules that act as halogen bond acceptors. acs.org

Hydrogen Bonding: The piperazine ring contains a secondary amine (N-H) group, which is a strong hydrogen bond donor. The amide group contains both a hydrogen bond donor (N-H) and two acceptor sites (the carbonyl oxygen and the tertiary nitrogen of the piperazine). This rich array of hydrogen bonding capabilities allows the molecule to form robust and predictable self-assembled structures, such as chains, sheets, or three-dimensional networks. chemcopilot.comresearchgate.net

Metal-Organic Frameworks (MOFs): By modifying the core structure with additional coordinating groups (e.g., adding a carboxylic acid to the phenyl ring or another functional group to the second piperazine nitrogen), derivatives of this compound could serve as organic linkers or "struts" for the construction of MOFs. researchgate.net Amide-functionalized MOFs are of particular interest as the amide groups can enhance gas storage and separation properties and can act as catalytic sites. nih.govnih.gov

The potential non-covalent interactions involving this compound are summarized in the table below.

| Interaction Type | Donor Group on Molecule | Acceptor Group on Molecule | Potential Supramolecular Structure |

| Halogen Bond | C-Br (σ-hole on Bromine) | Carbonyl Oxygen, Piperazine Nitrogen, or external XB acceptor | Co-crystals, 2D/3D networks. arxiv.org |

| Hydrogen Bond | Piperazine N-H | Carbonyl Oxygen, Piperazine Nitrogen, or external HB acceptor | Chains, sheets, helices. chemcopilot.com |

| π-π Stacking | 4-Bromophenyl ring | Aromatic rings of adjacent molecules | Stacked columnar structures. |

| Metal Coordination | Piperazine Nitrogen, Carbonyl Oxygen (with derivatization) | Metal ions (e.g., Cu²⁺, Zn²⁺) | Metal-Organic Frameworks (MOFs). researchgate.net |

High-Throughput and Combinatorial Approaches for Analogue Library Generation

To explore the structure-activity relationships (SAR) of this compound for potential applications in drug discovery, it is essential to generate large libraries of structurally related analogues. High-throughput and combinatorial synthesis techniques are indispensable for this purpose.

Solid-Phase Synthesis: This is a cornerstone of combinatorial chemistry. Piperazine can be immobilized on a solid support (resin), allowing for the sequential addition of building blocks (like various substituted benzoyl chlorides) in a parallel format. chimia.charxiv.org The use of a solid support simplifies purification, as excess reagents and byproducts are simply washed away. The final products are then cleaved from the resin in high purity. This method allows for the rapid creation of hundreds or thousands of distinct analogues. chemcopilot.com

Liquid-Phase Combinatorial Synthesis: An alternative to solid-phase methods is the use of a soluble polymer support. pnas.org This approach combines the benefits of solution-phase chemistry (easier reaction monitoring) with the purification advantages of solid-phase synthesis, as the polymer-bound product can be precipitated out of solution. pnas.org

Flow Chemistry: Continuous-flow reactors offer significant advantages for library synthesis, including precise control over reaction parameters (temperature, pressure, time), enhanced safety, and ease of automation. researchgate.net An automated flow system can be programmed to sequentially synthesize a library of amides by pumping different combinations of starting materials (e.g., various aryl halides and piperazine derivatives) through the reactor. researchgate.net

Automated Synthesis Platforms: The integration of robotics and automated synthesis platforms allows for the unattended, parallel synthesis of large compound libraries. arxiv.orgnih.gov These systems can perform all steps, from reagent dispensing to reaction work-up and purification, enabling the generation of analogue libraries with high speed and reproducibility.

The table below compares different high-throughput synthesis methodologies for generating libraries based on the this compound scaffold.

| Methodology | Principle | Advantages | Disadvantages |

| Solid-Phase Synthesis | One reactant is immobilized on an insoluble polymer bead; reactions are driven to completion with excess reagents, followed by washing. arxiv.org | Simplified purification, amenable to automation, high throughput. | Can be difficult to monitor reactions on-resin, potential for resin-related side reactions. |

| Liquid-Phase Synthesis | Reactant is attached to a soluble polymer; purification is achieved by precipitation of the polymer. pnas.org | Homogeneous reaction conditions, easier reaction monitoring than solid-phase. | Lower loading capacity than some solid supports. |

| Flow Chemistry | Reagents are continuously pumped through a reactor coil or microfluidic chip. researchgate.net | Excellent control of reaction conditions, enhanced safety, easy scalability, high reproducibility. | Higher initial equipment cost, potential for clogging. |

| Automated Parallel Synthesis | Robotic platforms perform reactions in multi-well plates. arxiv.org | High throughput, unattended operation, excellent for library generation. | Requires specialized equipment and programming. |

Application of Machine Learning in Retrosynthesis and Reaction Prediction

The intersection of artificial intelligence (AI) and organic chemistry is creating powerful new tools for designing and executing chemical syntheses. The application of machine learning (ML) holds significant promise for accelerating the discovery of novel analogues of this compound and optimizing their synthetic routes.

Retrosynthesis Prediction: Designing a synthetic pathway for a novel molecule is a complex challenge. AI-powered retrosynthesis tools, trained on vast databases of known chemical reactions, can propose viable synthetic routes by working backward from the target molecule to commercially available starting materials. chemcopilot.comarxiv.org For a new analogue of this compound, these tools could quickly suggest multiple synthetic plans, ranking them based on predicted feasibility, cost, and step count. nih.gov

Reaction Outcome and Yield Prediction: ML models, particularly deep neural networks, can predict the outcome and yield of a chemical reaction with increasing accuracy. rsc.org By inputting the structures of the reactants (e.g., a substituted benzoic acid and a piperazine derivative) and the proposed reaction conditions, these models can predict the likelihood of success and the expected yield of the desired amide product. pnas.orgpku.edu.cn This predictive capability allows chemists to prioritize experiments that are most likely to succeed, saving time and resources.

Optimization of Reaction Conditions: AI algorithms can be used to optimize reaction conditions (e.g., temperature, solvent, catalyst, and concentration) more efficiently than traditional one-variable-at-a-time methods. beilstein-journals.org By integrating ML with automated high-throughput experimentation platforms, an algorithm can intelligently explore the reaction space, conduct experiments, analyze the results, and then propose the next set of experiments to rapidly converge on the optimal conditions for synthesizing a specific analogue. nih.gov

The following table highlights the key applications of machine learning in the synthesis of this compound and its derivatives.

| Machine Learning Application | Description | Potential Impact |

| Retrosynthesis Planning | AI algorithms propose synthetic routes by deconstructing the target molecule into simpler precursors. arxiv.org | Rapidly identifies multiple potential synthetic pathways, including novel or non-intuitive routes. |

| Reaction Yield Prediction | ML models are trained on reaction data to predict the yield of a reaction given specific reactants and conditions. rsc.org | Reduces failed experiments by allowing chemists to computationally screen for high-yielding reactions before entering the lab. |

| Condition Optimization | Algorithms intelligently explore and optimize reaction parameters (solvent, temperature, catalyst) using data from automated experiments. beilstein-journals.org | Accelerates the process of finding the most efficient and robust conditions for a given synthesis. |

| Novel Analogue Design | Generative models can design new molecules in silico that are predicted to have desirable properties and be synthetically accessible. | Focuses synthetic efforts on compounds with the highest probability of success, streamlining the drug discovery process. |

Q & A

Q. Resolution Steps :

Replicate assays under standardized conditions.

Cross-validate with orthogonal techniques (e.g., SPR for binding affinity).

Compare with structurally defined analogs (e.g., ’s InChI key PPWMVZLWOMZRIF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.